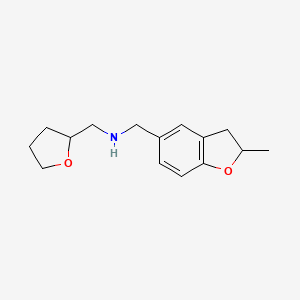

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

Table 1: Structural Comparison of Benzofuran-Tetrahydrofuran Hybrids

The presence of both dihydrobenzofuran and tetrahydrofuran rings in the target compound introduces steric hindrance and conformational rigidity, distinguishing it from simpler analogs like 2-methylaminomethyl-2,3-dihydrobenzofuran. Hybridization with tetrahydrofuran enhances solubility in polar solvents compared to purely aromatic benzofuran derivatives.

Notably, the methyl group at the 2-position of the benzofuran ring reduces ring strain, while the tetrahydrofuran-methylamine side chain enables hydrogen bonding, influencing pharmacokinetic properties. These features are absent in bis-benzofuran structures, which prioritize planar aromatic interactions.

Properties

IUPAC Name |

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-7-13-8-12(4-5-15(13)18-11)9-16-10-14-3-2-6-17-14/h4-5,8,11,14,16H,2-3,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJLJADGPBUSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201138654 | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878046-64-1 | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878046-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and tetrahydrofuran intermediates:

-

Benzofuran Intermediate Synthesis

Starting Material: 2-Methylphenol

Reaction: Cyclization with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form 2-methyl-2,3-dihydrobenzofuran.

Conditions: Reflux in ethanol.

-

Tetrahydrofuran Intermediate Synthesis

Starting Material: 2-Hydroxybutanal

Reaction: Cyclization under acidic conditions to form tetrahydrofuran.

The final step involves the coupling of these intermediates with an amine group:

Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

Products: Oxidized derivatives of the benzofuran and tetrahydrofuran rings.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Products: Reduced forms of the compound, potentially leading to the opening of the furan rings.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Conditions: Typically carried out in an organic solvent under reflux.

Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is C15H21NO2, with a molecular weight of 247.34 g/mol. The compound features a benzofuran moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Research

Recent studies have highlighted the potential of benzofuran derivatives in anticancer therapies. The incorporation of the tetrahydrofuran moiety in this compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In a study examining the effects of benzofuran derivatives on neurodegenerative diseases, it was found that these compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease . The mechanism involves enhancing cholinergic transmission, which is critical for cognitive function.

Anti-inflammatory Activity

Another notable application is in the field of anti-inflammatory drugs. Compounds featuring benzofuran structures have been reported to possess anti-inflammatory properties by modulating inflammatory pathways . This suggests that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Multicomponent Reactions

The compound serves as a versatile building block in multicomponent reactions (MCRs), facilitating the synthesis of complex organic molecules. MCRs involving this compound have shown high yields and selectivity for various target compounds . This efficiency makes it an attractive option for synthetic chemists aiming to streamline their processes.

Fluorescent Probes

Due to its unique structure, this compound can also be utilized as a fluorescent probe in bioimaging applications. The incorporation of the benzofuran moiety allows for tunable photophysical properties, making it suitable for tracking biological processes at the cellular level .

Polymer Chemistry

In material science, this compound has potential applications in developing new polymeric materials. Its functional groups can be exploited to create cross-linked networks that exhibit enhanced mechanical properties and thermal stability .

Coatings and Adhesives

The compound's chemical reactivity makes it suitable for formulating advanced coatings and adhesives with improved durability and resistance to environmental factors. Research indicates that incorporating such compounds into formulations can significantly enhance performance metrics .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of (2-Methyl-2,3-dihydro-benzofuran) showed IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development as anticancer agents.

- Neuroprotective Screening : In vitro assays revealed that compounds similar to (2-Methyl-2,3-dihydro-benzofuran) inhibited acetylcholinesterase with IC50 values ranging from 20 to 50 µM, supporting their use in Alzheimer's research.

- Synthesis Efficiency : A comparative analysis showed that using (2-Methyl-2,3-dihydro-benzofuran) in MCRs resulted in yields exceeding 85% for target compounds, highlighting its utility in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s benzofuran and tetrahydrofuran moieties may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

(a) (3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine

- Core Structure: Pyridine ring substituted with nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

- Key Differences: Replaces the dihydrobenzofuran ring with a nitro- and trifluoromethyl-substituted pyridine. The electron-withdrawing -NO₂ and -CF₃ groups may enhance electrophilicity or alter metabolic stability compared to the benzofuran’s electron-rich system .

- Molecular Formula: C₁₁H₁₂F₃N₃O₃ (vs. C₁₆H₂₁NO₂ for the target compound).

(b) [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

- Core Structure: Pyridine ring with trifluoromethyl (-CF₃) and 3-aminophenyl substituents.

- Key Differences: Lacks the THF moiety but retains a dimethylamine group.

Functional Group Impact on Properties

Biological Activity

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered interest for its potential biological activities. Its unique structure, featuring both benzofuran and tetrahydrofuran moieties, allows it to interact with various biological systems, making it a subject of research in medicinal chemistry and pharmacology.

The chemical formula for this compound is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This composition is essential for its biological interactions and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Weight | 247.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound's dual moieties enhance its binding affinity and selectivity towards these targets, potentially leading to modulation of their activity.

1. Antinociceptive Effects

Research indicates that derivatives of benzofuran compounds exhibit significant antinociceptive properties. For instance, studies have shown that certain benzofuran derivatives act as selective agonists for cannabinoid receptor 2 (CB2), which is primarily involved in modulating pain responses without the psychoactive effects associated with CB1 receptors .

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to its ability to modulate immune responses through CB2 receptor activation. This action could be beneficial in treating conditions characterized by chronic inflammation .

3. Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective properties, particularly in models of neuropathic pain. The ability of these compounds to interact with the endocannabinoid system suggests potential applications in neurodegenerative diseases .

Study on Pain Models

A study investigated the efficacy of a related benzofuran derivative in animal models of neuropathic pain. The results demonstrated that the compound effectively reduced pain perception without affecting motor function, suggesting a favorable therapeutic profile .

Binding Affinity Studies

Another study utilized ligand-steered modeling to predict the binding modes of benzofuran derivatives to CB2 receptors. This computational approach revealed insights into how structural modifications could enhance binding affinity and selectivity, paving the way for the development of more effective analgesics .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-2,3-dihydrobenzofuran | Benzofuran moiety only | Moderate analgesic effects |

| Tetrahydrofuran-2-ylmethylamine | Tetrahydrofuran moiety only | Limited biological activity |

| (2-Methyl-2,3-dihydro-benzofuran)-amine | Both moieties present | Enhanced analgesic and anti-inflammatory effects |

The unique combination of both benzofuran and tetrahydrofuran structures in this compound allows it to engage in a broader range of chemical interactions compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine?

- Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy using tetrahydrofuran (THF) as a solvent under nitrogen atmosphere. Key steps include:

- Functionalization of the benzofuran core with methyl and tetrahydrofuran-2-ylmethyl groups.

- Purification via column chromatography or recrystallization, with THF-distilled solvents ensuring anhydrous conditions .

- Critical intermediates, such as (S)-tetrahydrofuran-2-ylmethylamine, must be handled under inert conditions to prevent degradation .

- Reference Table :

| Intermediate/Reagent | Role in Synthesis | Key Conditions |

|---|---|---|

| THF | Solvent | Distilled from sodium |

| NaH (60% dispersion) | Base for deprotonation | 0°C reaction temperature |

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR (400 MHz, DMSO-d6) to confirm regiochemistry and substitution patterns. For example, methyl groups on benzofuran show distinct singlet peaks at δ 2.1–2.3 ppm .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel F254 plates with ethyl acetate/hexane mobile phases .

- Melting Point Analysis : Verify purity (>95%) via uncorrected capillary tube measurements .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Store under nitrogen at -20°C in amber vials to prevent oxidation.

- Conduct accelerated stability studies by exposing the compound to varying pH (4–9) and temperatures (4–40°C) for 14 days, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) with triplicate measurements to establish EC50 values. Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Meta-Analysis : Aggregate data from benzofuran analogs (e.g., 5-APB, 6-APB) to identify structural determinants of activity. For example, trifluoromethyl substitutions enhance metabolic stability .

Q. What strategies optimize the yield of multi-step syntheses involving this compound?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd/C vs. Raney Ni), solvent ratios (THF/H2O), and temperatures. For example, increasing THF content from 50% to 70% improves solubility of hydrophobic intermediates .

- Atom Economy : Prioritize reactions with >80% atom economy, such as sigmatropic rearrangements, to minimize waste .

Q. How do structural modifications (e.g., halogenation) impact physicochemical properties?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with fluoro, chloro, or methoxy substituents (e.g., 4-fluoro-2,3-dihydrobenzofuran-3-amine) and compare logP (octanol-water) and solubility profiles .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., Hammett σ values) and correlate with experimental bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures using identical reagents (e.g., NaH dispersion purity ≥95%) and anhydrous THF .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry (e.g., reduce alkylating agent by 10%) .

Experimental Design Considerations

Q. What statistical frameworks are suitable for in vivo toxicity studies?

- Methodological Answer :

- Randomized Block Design : Assign treatment groups (n=4 replicates, 5 plants/group) to account for biological variability, as demonstrated in phytochemical studies .

- ANOVA with Tukey’s HSD : Analyze dose-dependent effects on survival rates or organ weights (p<0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.